Ftbmt

GPR52 agonism cAMP signaling potency comparison

Researchers requiring selective GPR52 activation without off-target interference face limited options. FTBMT solves this with confirmed inactivity against 98 off-targets at 10 µM, ensuring cAMP elevations (pEC50=6.82 in striatal neurons) are exclusively GPR52-mediated. • Selective GPR52 agonist (EC50=75 nM) with dual MAPK/AKT biased signaling; no catalepsy at 30 mg/kg p.o. • Consistent potency across human, mouse, and rat orthologs (pEC50 7.03, 6.85, 6.87) for translational studies. • ≥98% HPLC purity; shipped ambient as non-hazardous.

Molecular Formula C19H16F4N4O
Molecular Weight 392.3 g/mol
Cat. No. B607562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFtbmt
SynonymsFTBMT; 
Molecular FormulaC19H16F4N4O
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2C(=NC(=N2)CC3=CC(=CC(=C3)F)C(F)(F)F)C)C(=O)N
InChIInChI=1S/C19H16F4N4O/c1-10-5-15(3-4-16(10)18(24)28)27-11(2)25-17(26-27)8-12-6-13(19(21,22)23)9-14(20)7-12/h3-7,9H,8H2,1-2H3,(H2,24,28)
InChIKeyTYXSIXOYTBHZFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FTBMT (TP-024) GPR52 Agonist: Baseline Identity and Procurement Overview


FTBMT, also known as TP-024 (CAS 1358575-02-6, C19H16F4N4O, MW 392.35), is a potent and selective agonist of the orphan G protein-coupled receptor GPR52 [1]. It is characterized as a small-molecule chemical probe that activates GPR52-mediated cAMP signaling with high specificity across multiple species orthologs . Unlike broad-spectrum antipsychotics, FTBMT functions as a biased ligand that preferentially activates specific intracellular signaling cascades, including cAMP elevation and AKT phosphorylation, without triggering catalepsy in preclinical models [2].

Why In-Class GPR52 Agonists Cannot Be Interchanged with FTBMT in Research Procurement


Despite the emergence of multiple GPR52 agonists such as PW0787 and HTL0041178, these compounds exhibit distinct pharmacological profiles that preclude simple substitution. While PW0787 demonstrates an EC50 of 135 nM [1] and HTL0041178 shows an EC50 of 27.5 nM [2], FTBMT occupies a unique potency niche with an EC50 of 75 nM [3]. More critically, FTBMT is distinguished by its extensive selectivity profiling against 98 off-targets, including dopamine D1/D2 receptors and NMDA/AMPA channels . In contrast, rotigotine, another GPR52-active ligand, acts as a β-arrestin biased agonist without enhancing AKT phosphorylation, whereas FTBMT activates both MAPK and AKT pathways [4]. This biased signaling divergence translates to differential neuronal activation patterns and functional outcomes that cannot be extrapolated between probes, making direct substitution scientifically invalid for mechanistic studies or translational research.

Quantitative Evidence for FTBMT Selection: Comparative Differentiation from Closest Analogs


Potency Positioning: FTBMT (EC50 = 75 nM) Occupies Intermediate Potency Niche Between HTL0041178 (27.5 nM) and PW0787 (135 nM)

FTBMT demonstrates an EC50 of 75 nM for human GPR52-mediated cAMP accumulation in recombinant CHO cells [1]. This potency positions FTBMT as an intermediate-affinity agonist relative to the higher-potency HTL0041178 (EC50 = 27.5 nM) [2] and the lower-potency PW0787 (EC50 = 135 nM) [3]. This intermediate potency may confer distinct signaling dynamics and reduced receptor desensitization compared to higher-affinity agonists, making FTBMT a critical comparator for structure-activity relationship studies.

GPR52 agonism cAMP signaling potency comparison

Selectivity Profile: FTBMT Demonstrates No Significant Activity Against 98 Off-Targets at 10 μM, Including D1, D2, AMPA, and NMDA Receptors

FTBMT was tested at 10 μM against a comprehensive panel of 98 targets, including receptors, ion channels, and enzymes, and showed no significant inhibition or stimulation (defined as <50% effect) in these biochemical assays [1]. Notably, FTBMT demonstrated selectivity over dopamine D1 and D2 receptors, as well as AMPA and NMDA glutamate receptors . This broad selectivity profile is critical for reducing off-target confounds in mechanistic studies. While PW0787 also shows selectivity against GPCRs , direct comparative selectivity data across the full 98-target panel for PW0787 and HTL0041178 is not publicly available, positioning FTBMT as the best-characterized GPR52 agonist for off-target liability assessment.

target selectivity off-target profiling GPR52 specificity

Cross-Species Potency Consistency: FTBMT Maintains Similar pEC50 Values Across Human, Mouse, and Rat GPR52 Orthologs

FTBMT increased intracellular cAMP levels in CHO cells expressing human, mouse, or rat GPR52 with pEC50 values of 7.03 ± 0.04, 6.85 ± 0.02, and 6.87 ± 0.02, respectively [1]. This cross-species consistency (less than 0.2 log unit difference across orthologs) contrasts with some GPR52 agonists that show species-dependent potency variations. For comparison, HTL0041178 was reported to be essentially equipotent between human and rat GPR52 (EC50 = 27.5 nM) [2], but detailed mouse data is not available. The documented consistency of FTBMT across three key preclinical species (human, mouse, rat) enhances confidence in translational studies where murine or rat models are used to predict human pharmacology.

species ortholog cross-species pharmacology translational research

In Vivo Antipsychotic-Like Efficacy Without Catalepsy: FTBMT (30 mg/kg p.o.) Inhibits MK-801-Induced Hyperactivity in Mice Without Inducing Extrapyramidal Side Effects

Oral administration of FTBMT at 30 mg/kg significantly inhibited MK-801-induced hyperactivity in mice, a well-established model of acute psychosis, without causing catalepsy as measured by the bar test [1]. This is a critical differentiation from traditional antipsychotics like haloperidol, which induces catalepsy at therapeutic doses [2], and clozapine, which shows catalepsy only at high doses but carries significant metabolic side effect liability [3]. In contrast, FTBMT's preferential activation of the nucleus accumbens shell over the striatum, as shown by c-fos expression analysis, underlies this favorable side effect profile [1]. While PW0787 also suppresses amphetamine-induced hyperlocomotion at 3-10 mg/kg, its catalepsy profile in the same MK-801 model has not been publicly reported [4].

antipsychotic catalepsy MK-801 hyperactivity in vivo efficacy

Recommended Research and Industrial Applications for FTBMT Based on Quantitative Evidence


Mechanistic Studies of GPR52-Mediated cAMP Signaling and Neuronal Activation

FTBMT is optimal for in vitro and ex vivo studies requiring selective GPR52 activation without off-target interference. Its documented lack of activity against 98 off-targets at 10 μM [1] ensures that observed cAMP elevations in striatal neurons (pEC50 = 6.82 ± 0.05) [2] and downstream phospho-CREB increases are specifically attributable to GPR52 engagement. This selectivity is critical for mapping GPR52 signaling pathways in primary neuronal cultures or brain slice preparations where endogenous receptors are present.

Preclinical Behavioral Pharmacology Assessing Antipsychotic-Like and Procognitive Effects

FTBMT is uniquely suited for in vivo rodent studies evaluating antipsychotic-like efficacy without catalepsy confounds. At 30 mg/kg p.o., it inhibits MK-801-induced hyperactivity while avoiding motor side effects [3]. This profile enables clean behavioral readouts in models of schizophrenia, including novel object recognition for cognitive enhancement and radial arm maze for working memory [4], without the need for concurrent catalepsy assessments or dose-limiting extrapyramidal symptoms that complicate interpretation with D2 antagonists.

Cross-Species Translational Pharmacology and Biomarker Validation

The near-identical potency of FTBMT across human (pEC50 = 7.03), mouse (6.85), and rat (6.87) GPR52 orthologs [5] makes it an ideal tool for translational studies that require consistent target engagement across species. Researchers can confidently use FTBMT to validate GPR52-related biomarkers (e.g., c-fos induction in NAc shell vs. striatum) in murine models before advancing to higher species, with reduced risk of species-dependent potency shifts that could confound dose extrapolation.

Comparative Pharmacology and Biased Signaling Studies with Other GPR52 Agonists

FTBMT's intermediate potency (EC50 = 75 nM) and unique biased signaling profile (activation of both MAPK and AKT phosphorylation) [6] make it an essential comparator for structure-activity relationship studies and biased agonism investigations. When used alongside higher-potency HTL0041178 (EC50 = 27.5 nM) [7] or lower-potency PW0787 (EC50 = 135 nM) [8], FTBMT provides a reference point for understanding how potency and efficacy modulate GPR52-mediated signaling outcomes, neuronal excitability, and behavioral responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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